1-(2,2,2-Trifluoroethyl)imidazolidine-2,4,5-trione
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Overview
Description
1-(2,2,2-Trifluoroethyl)imidazolidine-2,4,5-trione is a chemical compound with the molecular formula C5H3F3N2O3 and a molecular weight of 196.08 g/mol . This compound is characterized by the presence of a trifluoroethyl group attached to an imidazolidine-2,4,5-trione core. It is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
The synthesis of 1-(2,2,2-Trifluoroethyl)imidazolidine-2,4,5-trione typically involves the reaction of imidazolidine-2,4,5-trione with 2,2,2-trifluoroethyl bromide under basic conditions . The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(2,2,2-Trifluoroethyl)imidazolidine-2,4,5-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, elevated temperatures, and specific catalysts to enhance reaction rates and selectivity.
Scientific Research Applications
1-(2,2,2-Trifluoroethyl)imidazolidine-2,4,5-trione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in biochemical assays and as a probe to study enzyme activities and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor of specific enzymes involved in disease pathways.
Mechanism of Action
The mechanism of action of 1-(2,2,2-Trifluoroethyl)imidazolidine-2,4,5-trione involves its interaction with molecular targets such as enzymes and proteins. The trifluoroethyl group enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activities. The pathways involved may include enzyme inhibition, protein-protein interactions, and signal transduction processes .
Comparison with Similar Compounds
1-(2,2,2-Trifluoroethyl)imidazolidine-2,4,5-trione can be compared with other similar compounds, such as:
1-(2,2,2-Trifluoroethyl)imidazolidine-2,4-dione: This compound lacks the 5-keto group, which may result in different reactivity and biological activity.
1-(2,2,2-Trifluoroethyl)imidazolidine-2,5-dione:
This compound derivatives: Various derivatives with modifications at different positions on the imidazolidine ring exhibit unique properties and applications.
The uniqueness of this compound lies in its specific trifluoroethyl substitution, which imparts distinct chemical and biological properties, making it valuable for diverse research and industrial applications.
Properties
IUPAC Name |
1-(2,2,2-trifluoroethyl)imidazolidine-2,4,5-trione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O3/c6-5(7,8)1-10-3(12)2(11)9-4(10)13/h1H2,(H,9,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFWLUOLKLGYDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)N1C(=O)C(=O)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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